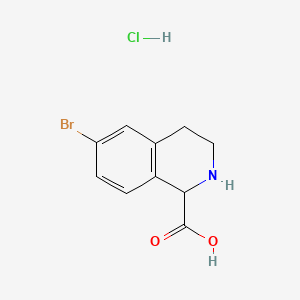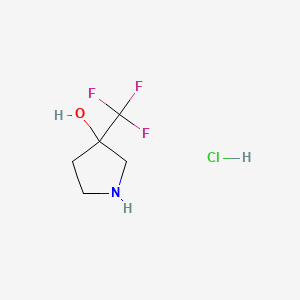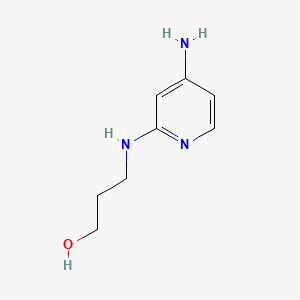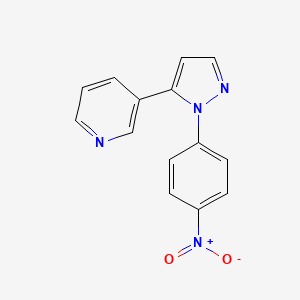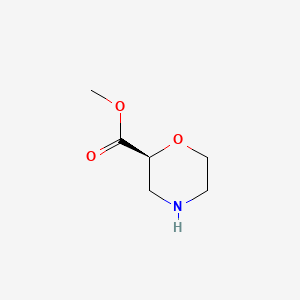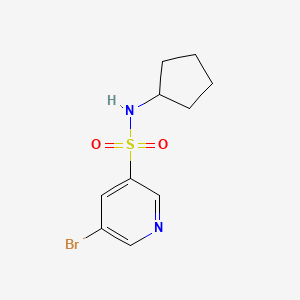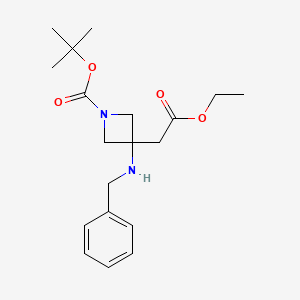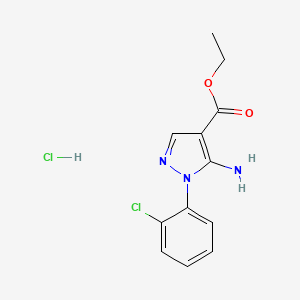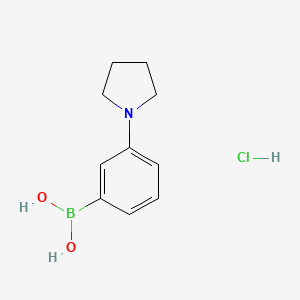
2-Ethyl-6-methylaniline-d13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methylaniline-d13 is a deuterated form of 6-ethyl-o-toluidine, which is a chemical compound used in various industrial and research applications. The compound is characterized by the presence of deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace and study chemical reactions and mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-6-methylaniline-d13 can be synthesized through the alkylation of o-toluidine with ethylene in the presence of a catalyst . The reaction typically involves high-pressure conditions to facilitate the ortho-alkylation process. The consumption of raw materials per ton of product includes 990 kg of o-toluidine (99%), 330 kg of ethylene (99%), 15 kg of catalyst (99.5%), and 30 m³ of nitrogen (99%) .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to maintain the high-pressure conditions required for the reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-methylaniline-d13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated and sulfonated derivatives.
Applications De Recherche Scientifique
2-Ethyl-6-methylaniline-d13 is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-methylaniline-d13 involves its interaction with various molecular targets. The compound can neutralize acids in exothermic reactions to form salts and water . It may also interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, generating hydrogen in combination with strong reducing agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Toluidine: An isomer of toluidine with a methyl group at the ortho position.
m-Toluidine: An isomer with a methyl group at the meta position.
p-Toluidine: An isomer with a methyl group at the para position.
Uniqueness
2-Ethyl-6-methylaniline-d13 is unique due to the presence of the ethyl group at the ortho position and the deuterium isotope, which makes it particularly useful in tracing and studying chemical reactions. The deuterium labeling provides insights into reaction mechanisms that are not possible with non-deuterated compounds.
Propriétés
IUPAC Name |
N,N,3,4,5-pentadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3/i1D3,2D3,3D2,4D,5D,6D/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKJJNCIILLRP-XDOZOYCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
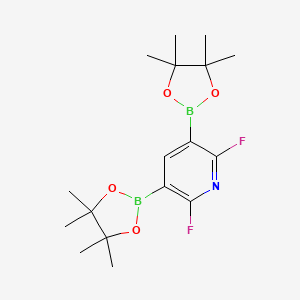
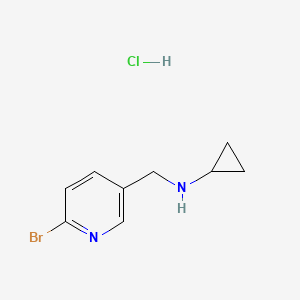
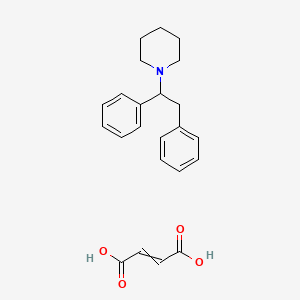
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)
